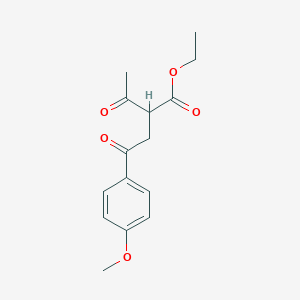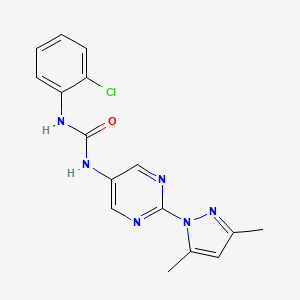
Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate is a chemical compound that is related to various synthesized esters with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their properties and applications. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been synthesized and characterized for their antimicrobial and antioxidant activities . These compounds are structurally related to ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate, suggesting that it may also possess interesting chemical and biological properties worthy of investigation.
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, which are used to form carbon-carbon double bonds between aldehydes or ketones and active methylene compounds. In the case of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, the reactions were catalyzed by piperidine and trifluoroacetic acid under reflux conditions . This method could potentially be adapted for the synthesis of ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate has been determined using techniques such as 1H NMR, mass spectrometry, and X-ray diffraction studies. These compounds typically crystallize in different space groups, with the molecules assuming a Z conformation about the C=C double bond . The molecular structure analysis is crucial for understanding the compound's reactivity, stability, and potential interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate are not detailed in the provided papers, the related compounds have been evaluated for their reactivity in biological systems. For example, antimicrobial and antioxidant activities have been assessed, indicating that these compounds can participate in chemical reactions relevant to biological systems . The chemical reactivity of ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate could similarly be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate are influenced by their molecular structure. The crystalline nature and space group of the compound can affect its solubility, melting point, and other physical properties. Chemical properties such as reactivity and stability can be inferred from the functional groups present in the molecule and their respective electronic configurations . These properties are essential for the compound's potential applications in pharmaceuticals or as a chemical intermediate.
Scientific Research Applications
Green Chemistry Application
Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate, similar to its derivative ethyl 2-chloroacetyl-3-arylpropenoates, is used in Knoevenagel condensation reactions. These reactions are catalyzed by morpholine/acetic acid in ionic liquids, providing a greener protocol compared to traditional methods using refluxing benzene or toluene as solvent. This approach is significant for the development of environmentally friendly chemical processes (Paula et al., 2012).
Organic Chemistry Education
In educational settings, ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate is used to demonstrate nucleophilic addition vs. substitution reactions. Students can react this compound with hydrazine and phenylhydrazine, then use 1H NMR spectroscopy to analyze the products, thereby enhancing their understanding of organic reaction mechanisms (Silversmith, 1998).
Synthesis of Fluorobenzopyran-4(2)-ones
Research has demonstrated the utility of ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate in the synthesis of fluorobenzopyran-4(2)-ones. This involves the acylation of ethyl acetoacetate with fluoro-benzoyl chlorides and subsequent cyclization, showcasing its role in the creation of complex organic compounds (Kisil et al., 2001).
Asymmetric Reduction in Biocatalysis
The compound is used in studying enzyme-catalyzed asymmetric reduction. Research has explored the reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems. This has implications for chiral synthesis in pharmaceutical and chemical industries (Shimizu et al., 1990).
Antioxidant Properties Exploration
In the field of medicinal chemistry, derivatives of ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate are investigated for their antioxidant properties. These studies involve the synthesis of new compounds and testing their activity in vitro, contributing to the development of potential therapeutic agents (Stanchev et al., 2009).
Synthesis of Novel Pyrazole Derivatives
This compound is also involved in the synthesis of pyrazole derivatives. The process involves a cyclocondensation reaction, demonstrating its utility in creating structurally diverse molecules for potential applications in drug discovery and materials science (Naveen et al., 2021).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and temperature. Understanding these influences can help optimize the compound’s use and effectiveness.
properties
IUPAC Name |
ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-20-15(18)13(10(2)16)9-14(17)11-5-7-12(19-3)8-6-11/h5-8,13H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAQGWRRFXKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)
![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)
![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)
![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)